2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid
Overview
Description
2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid typically involves the reaction of cysteine with benzoyl chloride and chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amide, carboxyl, and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, where nucleophiles like amines or alcohols replace the carboxyl group to form amides or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary amines .
Scientific Research Applications
2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular metabolism and protein synthesis, given its derivation from cysteine.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid involves its interaction with various molecular targets and pathways. As a derivative of cysteine, it can participate in redox reactions and serve as a precursor for the synthesis of glutathione, a critical antioxidant in cells. The compound’s amide and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Another cysteine derivative used as a mucolytic agent and antioxidant.
S-Carboxymethyl-L-cysteine: Similar in structure but with different functional groups, used in the treatment of respiratory disorders.
L-Cysteine: The parent amino acid, essential for protein synthesis and metabolic functions.
Uniqueness
2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-benzamido-3-(carboxymethylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c14-10(15)7-19-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPRRHVZHMGIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CSCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282682 | |
Record name | 2-benzamido-3-(carboxymethylsulfanyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-29-2 | |
Record name | NSC27308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzamido-3-(carboxymethylsulfanyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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